Biotin-DEVD-CHO

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

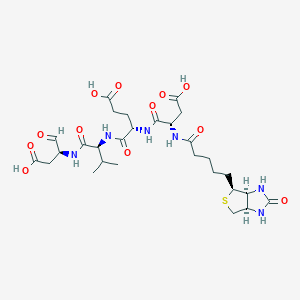

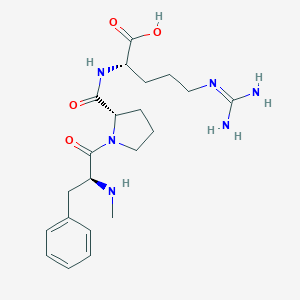

Biotin-DEVD-CHO is a biotin-conjugated form of the caspase-3 and -7 inhibitor . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation . This compound has been used for affinity purification of active caspase-3, -6, -7, and -8 .

Mode of Action

This compound interacts with its targets (caspases) by binding to them . This binding inhibits the activity of caspases, thereby preventing the process of apoptosis or programmed cell death . It’s worth noting that this compound exhibits some DEVDase activity .

Biochemical Pathways

This compound, through its inhibition of caspases, impacts the biochemical pathways of programmed cell death. Caspases are involved in the initiation and execution of apoptosis, so inhibiting them disrupts this pathway . This can have downstream effects on cellular health and survival, as apoptosis is a critical process for removing damaged or unnecessary cells .

Pharmacokinetics

It’s known that devd-cho is specific for caspase-3 but has poor cell activity and stability in vivo .

Result of Action

By inhibiting caspases, this compound can prevent apoptosis in cells . This can lead to an increase in cell survival, particularly in situations where apoptosis is being triggered. It’s important to note that inappropriate inhibition of apoptosis can also have negative effects, as this process is crucial for maintaining cellular health and homeostasis .

Analyse Biochimique

Biochemical Properties

Biotin-DEVD-CHO plays a significant role in biochemical reactions. It interacts with enzymes such as caspase-3, -6, -7, and -8 . The nature of these interactions involves the inhibition of these caspases, thereby preventing apoptosis or programmed cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting caspases, which are crucial for the execution-phase of cell apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with caspases. As an inhibitor, it prevents these enzymes from catalyzing the breakdown of key cellular components, thereby blocking the process of apoptosis .

Metabolic Pathways

This compound is involved in the metabolic pathway of apoptosis, interacting with caspases. It could potentially affect metabolic flux or metabolite levels by inhibiting these enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biotin-DEVD-CHO is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain, followed by the conjugation of biotin to the peptide. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Des Réactions Chimiques

Types of Reactions

Biotin-DEVD-CHO primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Peptide Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)

Major Products

The major products formed from the hydrolysis of this compound are biotin and the peptide fragments Asp-Glu-Val-Asp .

Applications De Recherche Scientifique

Biotin-DEVD-CHO is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Affinity Purification: Used for the affinity purification of active caspase-3, caspase-6, caspase-7, and caspase-8.

Detection of Active Caspases: Employed in tissue samples and permeabilized cells to detect active caspase-3 using affinity labeling with streptavidin conjugates.

Apoptosis Studies: Utilized in the study of programmed cell death (apoptosis) by inhibiting specific caspases.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ac-YVAD-CHO: A potent inhibitor of caspase-1 containing a pro-interleukin-1 beta cleavage site.

Ac-DEVD-CHO: A selective inhibitor of caspase-3 due to its poly (ADP-ribose) polymerase (PARP) cleavage site.

Uniqueness

Biotin-DEVD-CHO is unique due to its biotin conjugation, which allows for easy detection and purification of caspase enzymes. This feature makes it particularly useful in biochemical assays and research applications .

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYOANDLKBWUGA-AUJWPLEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N6O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349376 | |

| Record name | Biotin-DEVD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178603-73-1 | |

| Record name | Biotin-DEVD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Biotin-DEVD-CHO facilitate the purification of caspase-3-like proteases?

A: this compound is a compound designed to specifically interact with and bind to caspase-3-like proteases. The "DEVD" sequence within the molecule serves as a recognition site for these proteases. Once bound, the biotin tag allows for efficient purification of the protease using affinity chromatography techniques, such as streptavidin-coated beads. This method exploits the strong affinity between biotin and streptavidin, enabling the isolation of caspase-3-like proteases from complex biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)

![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy-](/img/structure/B70536.png)

![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)